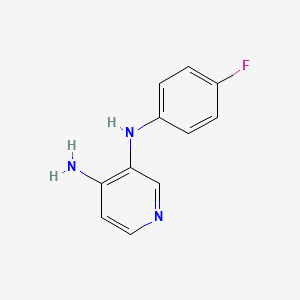

N3-(4-fluorophenyl)pyridine-3,4-diamine

Overview

Description

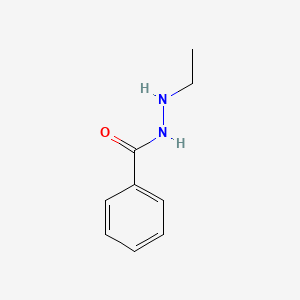

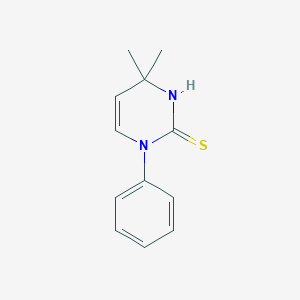

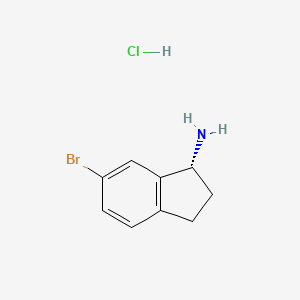

N3-(4-fluorophenyl)pyridine-3,4-diamine is a chemical compound with the CAS Number: 1469018-93-6 . It has a molecular weight of 203.22 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H10FN3 . The InChI code for this compound is 1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H, (H2,13,14) .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 203.22 .Scientific Research Applications

Synthesis and Activity Studies of Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including those preserving the 4-fluorophenyl ring, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors are designed based on the crystal structures of p38 in complex with small organic ligands, demonstrating the importance of the pyridine substituents for achieving high binding selectivity and potency. Experimental and computational studies support the efficacy of these designs, highlighting the crucial role of pyridine and pyrimidine rings in enhancing inhibitory activity and selectivity for p38 over other kinases (Scior et al., 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine, are valued for their versatility as synthetic intermediates with significant biological importance. These compounds are utilized in the formation of metal complexes, catalyst design, asymmetric catalysis and synthesis, and various medicinal applications, highlighting their potential in advancing chemistry and drug development research (Li et al., 2019).

Metallation of π-deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, showcases the advancements in this research area. The selective lithiation of 3-fluoropyridine, leading to the creation of 2,3- or 3,4-disubstituted pyridines, reveals the precise control over chemical reactivity and the formation of structurally defined products, providing insight into the manipulation of heteroaromatic compounds for synthetic purposes (Marsais & Quéguiner, 1983).

Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is crucial for developing novel optoelectronic materials. These materials, including fluorescent quinazolines and electroluminescent properties of aryl(hetaryl)substituted quinazolines, demonstrate significant potential in fabricating organic light-emitting diodes and other optoelectronic devices. The exploration of these compounds provides a pathway towards the advancement of materials science in the context of electronics and photonics (Lipunova et al., 2018).

Pyrimidine-based Optical Sensors

Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, acting as probes for various applications. This review of literature from 2005 to 2020 emphasizes the role of pyrimidine-based compounds in developing optical sensors, showcasing their versatility and importance in sensing technologies (Jindal & Kaur, 2021).

properties

IUPAC Name |

3-N-(4-fluorophenyl)pyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHWWRRQMWGHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=CN=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)

![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)